N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 297.36 g/mol. In
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is commonly used as a base in organic synthesis reactions due to its strong basicity and low nucleophilicity. It is also used as a catalyst in various reactions, such as the Knoevenagel condensation and the Michael addition. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a drug delivery system. This compound has also been investigated for its applications in material science, including its use in the synthesis of polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a strong base and a nucleophile in organic synthesis reactions. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as a drug delivery system, where it acts as a carrier for various drugs and enhances their efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in vivo. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is a versatile reagent that can be used in various organic synthesis reactions and as a catalyst. It has a high reactivity and selectivity, making it a useful tool in the laboratory. However, this compound has limitations in terms of its stability and solubility in water, which can limit its applications in certain reactions.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of new synthetic methods using this compound as a catalyst or reagent. Another area of interest is the investigation of this compound as a drug delivery system for various drugs. Additionally, the study of this compound as an anticancer agent and its potential applications in material science are areas of ongoing research. Overall, the versatility and potential applications of this compound make it an exciting area of study for future research.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpyridin-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-5-16-14(8-10)18-15(19)17-11-2-3-12-13(9-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZEHIUBZPMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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